

Introduction: The Strategic Role of Substituted Phenylboronic Acids in Modern Drug Synthesis

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Compound of Interest	
Compound Name:	4-Chloro-3-methoxyphenylboronic acid
Cat. No.:	B1371325

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The architecture of many modern pharmaceuticals is built upon a biaryl or heteroaryl-aryl core. The development of efficient, scalable, and functional-group-tolerant methods to create these carbon-carbon bonds is a cornerstone of medicinal chemistry and process development. Among the most powerful tools in the synthetic chemist's arsenal is the Suzuki-Miyaura cross-coupling reaction.^[1] This palladium-catalyzed reaction offers a robust pathway to link sp^2 -hybridized carbon atoms under relatively mild conditions.^[2]

At the heart of this transformation are organoboron reagents, particularly boronic acids. These compounds are valued for their stability to air and moisture, generally low toxicity, and the ease with which their inorganic byproducts can be removed.^{[1][2]} **4-Chloro-3-methoxyphenylboronic acid** is a particularly valuable building block.^{[3][4]} Its distinct substitution pattern—a chloro group for potential further functionalization and a methoxy group influencing electronic properties—makes it a strategic intermediate for constructing complex molecular frameworks found in a variety of therapeutic agents.^[5] This guide provides a detailed exploration of its properties, safe handling, and a comprehensive protocol for its application in Suzuki-Miyaura coupling.

Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties and hazards is fundamental to its safe and effective use.

Table 1: Physicochemical Data for **4-Chloro-3-methoxyphenylboronic acid**

Property	Value	Source(s)
CAS Number	89694-47-3	
Molecular Formula	C ₇ H ₈ BClO ₃	[3]
Molecular Weight	186.40 g/mol	[3]
Appearance	White to off-white crystalline powder/crystal	
Purity Note	Often contains varying amounts of the corresponding anhydride	

Safety and Handling Protocols

4-Chloro-3-methoxyphenylboronic acid, like many boronic acids, is an irritant and requires careful handling to minimize exposure.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles or a face shield, nitrile gloves, and a lab coat.[6][7] All manipulations should be performed within a certified chemical fume hood to prevent inhalation of dust.[8]
- Handling: Avoid creating dust.[8] Use non-sparking tools. Ensure the work area is well-ventilated.[6] Wash hands thoroughly after handling.[9]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][8] It is recommended to store it under refrigeration (2-8°C) to maintain long-term stability.[6][7]
- First Aid:
 - In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[9]
 - In case of skin contact: Wash off with soap and plenty of water.[9]
 - If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]

- If swallowed: Rinse mouth with water and consult a physician.[9]

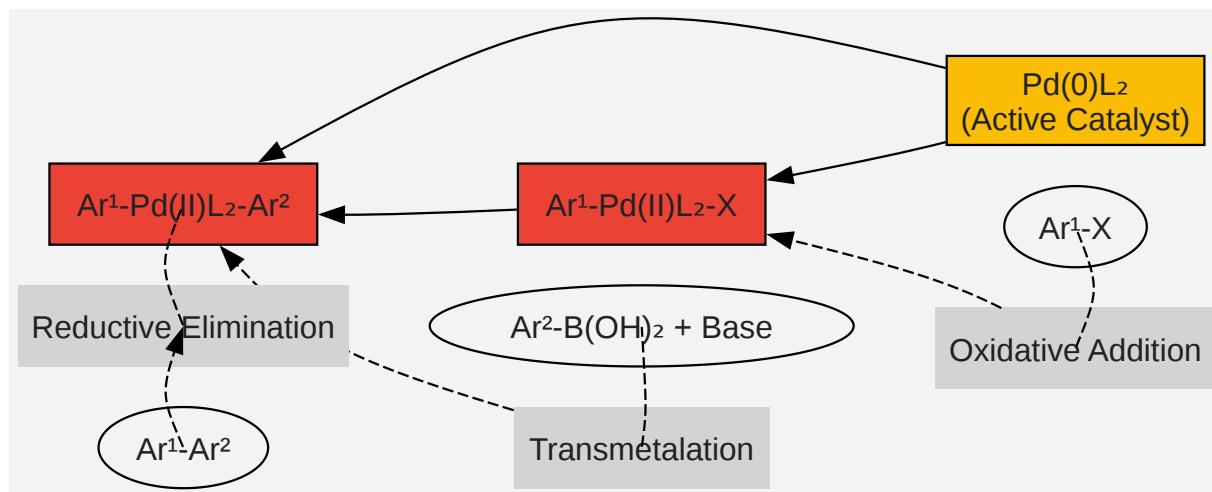
Core Application: The Suzuki-Miyaura Coupling Reaction

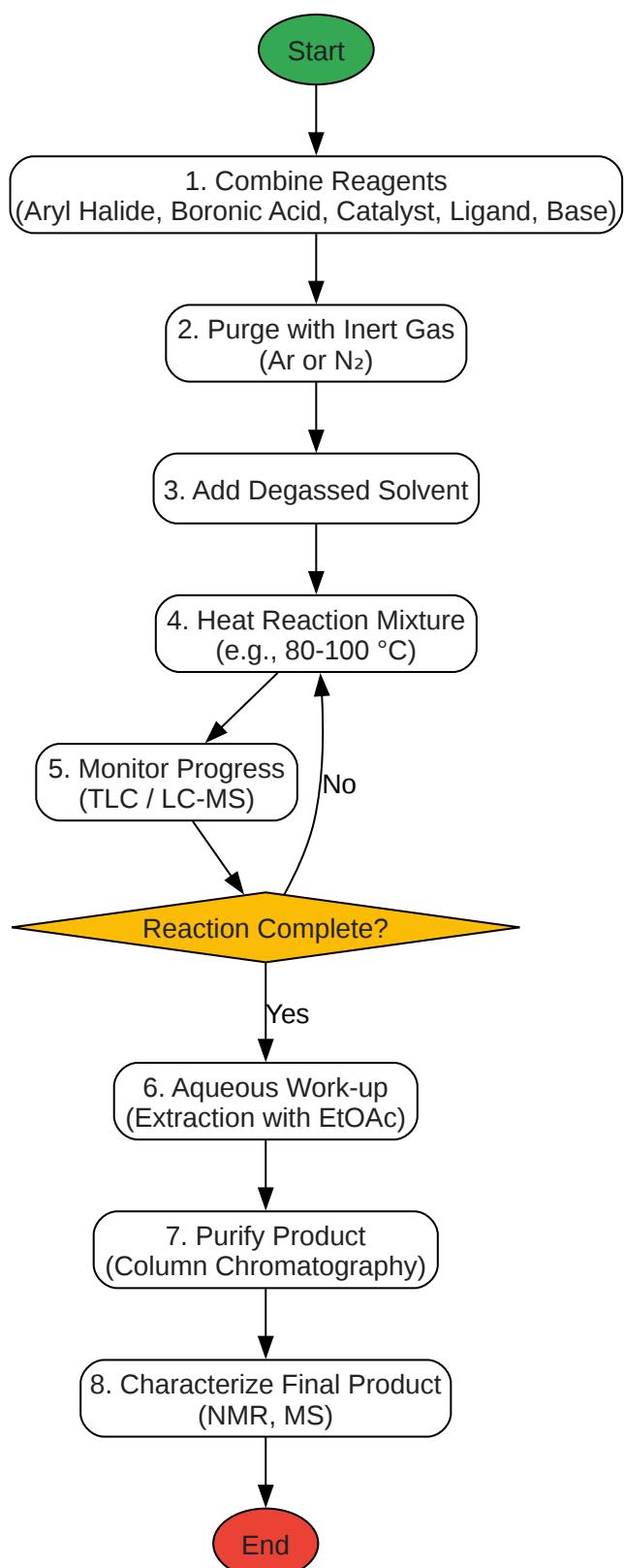
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like **4-Chloro-3-methoxyphenylboronic acid**) and an organohalide or triflate.[10]

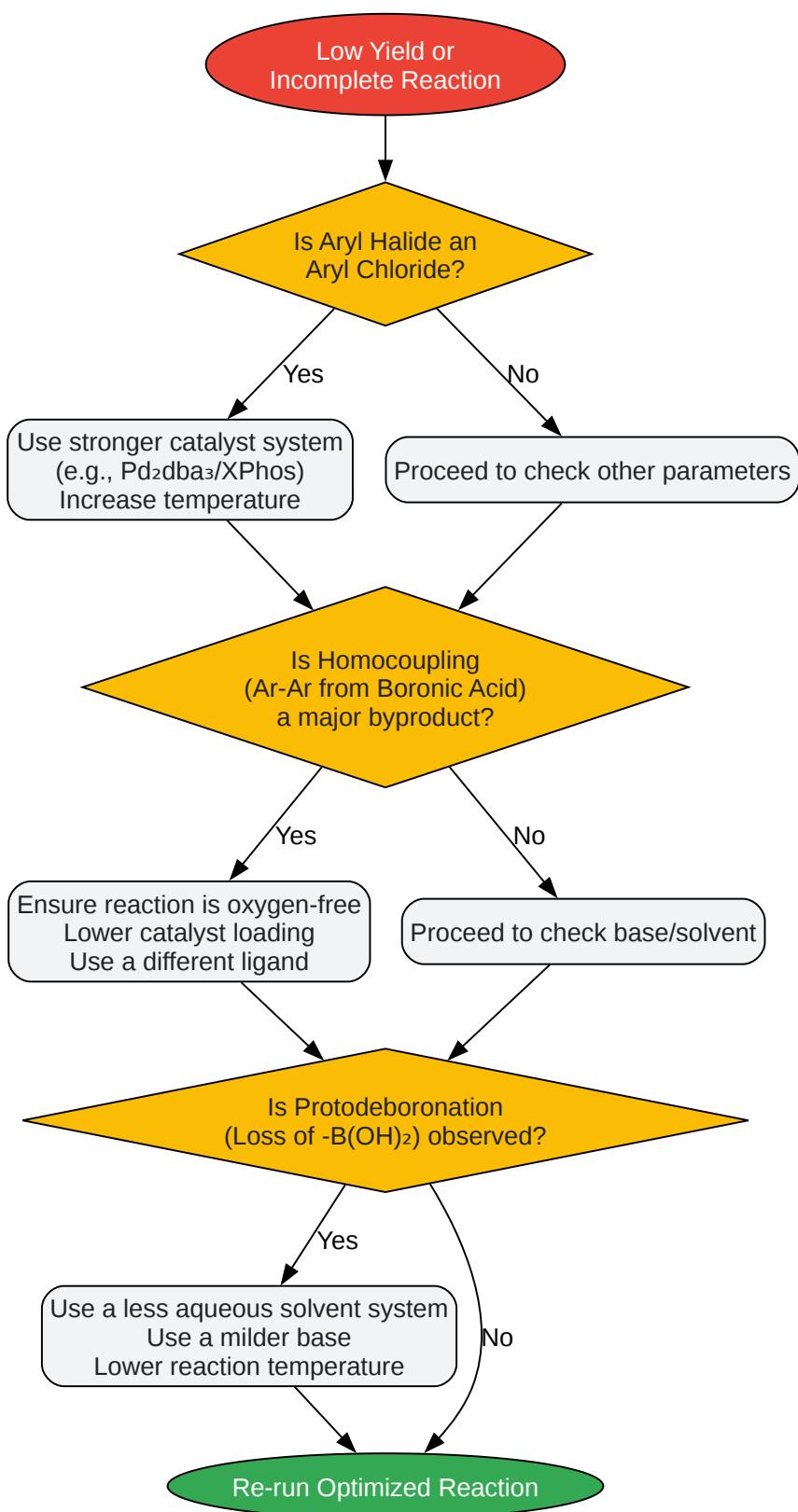
The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving three key steps:

- Oxidative Addition: A low-valent Palladium(0) complex reacts with the organohalide ($\text{Ar}^1\text{-X}$), inserting itself into the carbon-halogen bond. This oxidizes the metal to a high-valent Palladium(II) species.[2][11]
- Transmetalation: The organic group from the boronic acid (Ar^2) is transferred to the Palladium(II) center. This step is crucial and is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10][12]
- Reductive Elimination: The two coupled organic fragments ($\text{Ar}^1\text{-Ar}^2$) are expelled from the palladium coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[2][11]





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